molecular formula C16H23N5O3S2 B2913748 (5Z)-2-[4-(ethanesulfonyl)piperazin-1-yl]-5-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one CAS No. 1263038-95-4

(5Z)-2-[4-(ethanesulfonyl)piperazin-1-yl]-5-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one

Cat. No.: B2913748
CAS No.: 1263038-95-4
M. Wt: 397.51
InChI Key: SMJBUQSBWWRGQD-UVTDQMKNSA-N
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Description

(5Z)-2-[4-(ethanesulfonyl)piperazin-1-yl]-5-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a piperazine ring, a pyrazole moiety, and a thiazolone core, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-[4-(ethanesulfonyl)piperazin-1-yl]-5-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one typically involves multiple steps. The process begins with the preparation of the piperazine and pyrazole intermediates, followed by their coupling with the thiazolone core under controlled conditions. Common reagents used in these reactions include ethylsulfonyl chloride, piperazine, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency, often involving high-pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-[4-(ethanesulfonyl)piperazin-1-yl]-5-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired product, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(5Z)-2-[4-(ethanesulfonyl)piperazin-1-yl]-5-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-2-[4-(ethanesulfonyl)piperazin-1-yl]-5-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-2-[4-(methylsulfonyl)piperazin-1-yl]-5-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one
  • (5Z)-2-[4-(propylsulfonyl)piperazin-1-yl]-5-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one

Uniqueness

The uniqueness of (5Z)-2-[4-(ethanesulfonyl)piperazin-1-yl]-5-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one lies in its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties

Properties

IUPAC Name

(5Z)-5-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-2-(4-ethylsulfonylpiperazin-1-yl)-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O3S2/c1-4-20-11-13(12(3)18-20)10-14-15(22)17-16(25-14)19-6-8-21(9-7-19)26(23,24)5-2/h10-11H,4-9H2,1-3H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJBUQSBWWRGQD-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C=C2C(=O)N=C(S2)N3CCN(CC3)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C(=N1)C)/C=C\2/C(=O)N=C(S2)N3CCN(CC3)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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